molecular formula C11H18N4O3S B6445371 N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640892-02-8

N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6445371
CAS No.: 2640892-02-8
M. Wt: 286.35 g/mol
InChI Key: MJDBOQZPDVHGIB-UHFFFAOYSA-N
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Description

N-{1-[(1,3,4-Oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a heterocyclic compound featuring a piperidine scaffold substituted with a 1,3,4-oxadiazole moiety at the 1-position via a methyl linker and a cyclopropanesulfonamide group at the 3-position. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and role in enhancing metabolic stability, while the cyclopropanesulfonamide group may contribute to unique steric and electronic interactions in biological systems.

Properties

IUPAC Name

N-[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c16-19(17,10-3-4-10)14-9-2-1-5-15(6-9)7-11-13-12-8-18-11/h8-10,14H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDBOQZPDVHGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NN=CO2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The piperidine ring can be introduced via nucleophilic substitution reactions, and the final step involves the sulfonation of the cyclopropane ring using sulfonyl chlorides under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core : Piperidine (3-substituted).
  • Substituents :
    • 1,3,4-Oxadiazole ring attached via methyl group at position 1.
    • Cyclopropanesulfonamide at position 3.
Analogs from Heterocyclic Communications 2023 (Compounds 8m and 8n)
  • Core : Piperidine (3-substituted).
  • Substituents :
    • 1,3,4-Oxadiazole ring attached via methyl group at position 1.
    • Thio-propanamide group linked to aromatic rings (e.g., 2-methoxyphenyl in 8m, methyl benzoate in 8n).
    • Aryl sulfonyl groups (e.g., 4-methoxyphenylsulfonyl) at position 1.
Analogs from European Patent 2022
  • Core : Cyclobutyl or pyrrolidine.
  • Substituents: Fused heterocycles (e.g., pyrrolo-triazolo-pyrazine). Cyclopropanesulfonamide or cyanoacetamide groups.

Key Structural Differences :

  • The target compound uses a cyclopropanesulfonamide, whereas 8m/8n feature aryl sulfonyl groups.
  • Patent analogs replace the piperidine core with cyclobutyl or pyrrolidine, fused to larger heterocyclic systems.

Physicochemical Properties

Compound Melting Point (°C) Molecular Formula Key Spectral Data (HRMS, NMR)
Target Compound Not reported Not available Not reported
8m 108–110 C₂₄H₂₈N₄O₅S₂ 1H-NMR (δ 1.2–3.8 ppm), IR (C=O, S=O)
8n 180–182 C₂₆H₃₀N₄O₅S₂ 1H-NMR (δ 1.3–3.9 ppm), IR (C=O, S=O)
Patent Analogs Not reported Variable (e.g., C₁₅H₁₈N₆O₂S) Not disclosed

Insights :

  • 8m and 8n exhibit moderate-to-high melting points, suggesting crystalline stability. The target compound’s properties remain uncharacterized.
  • The patent compounds’ fused heterocycles may increase molecular weight and rigidity compared to the target compound.

Biological Activity

N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a compound that incorporates a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C13_{13}H20_{20}N4_4O2_2
  • Molecular Weight : 264.32 g/mol
  • CAS Number : 2742046-28-0

Anticancer Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole ring exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell lines effectively. In one study, compounds derived from 1,3,4-oxadiazole demonstrated IC50_{50} values ranging from 2.52 µM to 4.38 µM against thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells .

Antimicrobial Activity

Compounds with oxadiazole structures have also been evaluated for their antimicrobial properties. A series of 1,3,4-oxadiazole derivatives were tested against various bacterial strains, showing low minimum inhibitory concentration (MIC) values. For example, certain derivatives exhibited MIC values between 3.9 and 31.25 µM against gram-positive bacteria .

Analgesic and Anti-inflammatory Effects

Some studies have highlighted the analgesic and anti-inflammatory activities of oxadiazole derivatives. One particular derivative showed a significant reduction in pain comparable to standard analgesics like Indomethacin . The mechanism involved COX enzyme inhibition, which is critical in the inflammatory response.

Case Study: Anticancer Efficacy

In a comparative study involving various oxadiazole derivatives:

  • Compound A (similar to the target compound) showed an IC50_{50} of 24.74 µM against MCF-7 breast cancer cells.
  • Standard Drug Comparison : The efficacy was compared to Tamoxifen and 5-Fluorouracil, where Compound A exhibited superior activity against MCF-7 cells .

Table of Biological Activities

Activity Compound IC50_{50} (µM) Comparison Drug Notes
Anticancer (MCF-7)N-{...}24.74TamoxifenSignificant inhibition
AntimicrobialOxadiazole Derivative3.9 - 31.25AmpicillinEffective against gram-positive bacteria
AnalgesicCompound XNot specifiedIndomethacinGood analgesic activity

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as thymidylate synthase and cyclooxygenases (COX), leading to reduced proliferation in cancer cells and decreased inflammation.
  • Receptor Modulation : Similar compounds have been shown to block adrenergic receptors, which can lead to vasodilation and reduced blood pressure .

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